N-Dodec-2-enoyl-L-tyrosine
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Overview
Description
N-Dodec-2-enoyl-L-tyrosine is a compound that combines the structural features of an unsaturated fatty acid and the amino acid L-tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodec-2-enoyl-L-tyrosine typically involves the coupling of dodec-2-enoic acid with L-tyrosine. This can be achieved through a condensation reaction, where the carboxyl group of dodec-2-enoic acid reacts with the amino group of L-tyrosine, forming an amide bond. The reaction is often catalyzed by coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, pH, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-Dodec-2-enoyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The double bond in the dodec-2-enoyl moiety can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The phenolic hydroxyl group of the L-tyrosine moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.
Major Products
Oxidation: Epoxides, diols.
Reduction: Saturated amides.
Substitution: Halogenated or nitrated derivatives of the tyrosine moiety.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Potential use in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Dodec-2-enoyl-L-tyrosine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in fatty acid metabolism and amino acid biosynthesis. The unsaturated fatty acid moiety may interact with lipid membranes, affecting their fluidity and function, while the tyrosine moiety can participate in signaling pathways through phosphorylation and other post-translational modifications .
Comparison with Similar Compounds
Similar Compounds
N-Dodec-2-enoyl-L-phenylalanine: Similar structure but with phenylalanine instead of tyrosine.
N-Dodec-2-enoyl-L-tryptophan: Contains tryptophan instead of tyrosine.
N-Dodec-2-enoyl-L-serine: Contains serine instead of tyrosine.
Uniqueness
N-Dodec-2-enoyl-L-tyrosine is unique due to the presence of both an unsaturated fatty acid and the aromatic amino acid tyrosine. This combination allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
825637-84-1 |
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Molecular Formula |
C21H31NO4 |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(2S)-2-(dodec-2-enoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C21H31NO4/c1-2-3-4-5-6-7-8-9-10-11-20(24)22-19(21(25)26)16-17-12-14-18(23)15-13-17/h10-15,19,23H,2-9,16H2,1H3,(H,22,24)(H,25,26)/t19-/m0/s1 |
InChI Key |
LOJXXLCBCDGTIL-IBGZPJMESA-N |
Isomeric SMILES |
CCCCCCCCCC=CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES |
CCCCCCCCCC=CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
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